[(4,6-Dimethylpyrimidin-2-yl)methyl](ethyl)amine
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Overview
Description
(4,6-Dimethylpyrimidin-2-yl)methylamine is a compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with methyl groups at positions 4 and 6, and an ethylamine group at position 2. Pyrimidines are diazine compounds with a wide range of biological activities and are key components in many natural products, including DNA, RNA, antibiotics, vitamins, and liposaccharides .
Preparation Methods
The synthesis of (4,6-Dimethylpyrimidin-2-yl)methylamine typically involves the condensation of β-dicarbonyl compounds with amines. One common method is the reaction of 4,6-dimethyl-2-chloropyrimidine with ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
(4,6-Dimethylpyrimidin-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Scientific Research Applications
(4,6-Dimethylpyrimidin-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, and its potential as a therapeutic agent.
Medicine: Pyrimidine derivatives, including (4,6-Dimethylpyrimidin-2-yl)methylamine, are investigated for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other fine chemicals
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparison with Similar Compounds
(4,6-Dimethylpyrimidin-2-yl)methylamine can be compared with other pyrimidine derivatives, such as:
2-Aminopyrimidine: Similar in structure but lacks the methyl groups at positions 4 and 6.
4,6-Dimethyl-2-aminopyrimidine: Similar but has an amino group instead of an ethylamine group.
2-(Ethylamino)-4,6-dimethylpyrimidine: Similar but with different substitution patterns.
The uniqueness of (4,6-Dimethylpyrimidin-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-[(4,6-dimethylpyrimidin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H15N3/c1-4-10-6-9-11-7(2)5-8(3)12-9/h5,10H,4,6H2,1-3H3 |
InChI Key |
HDSWXBCYNMHSMO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=CC(=N1)C)C |
Origin of Product |
United States |
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